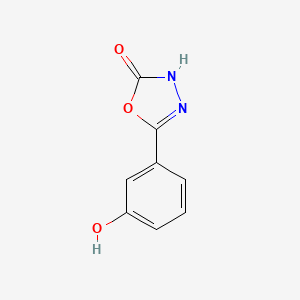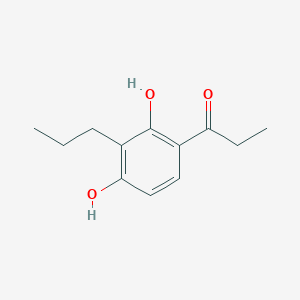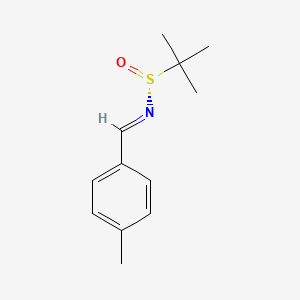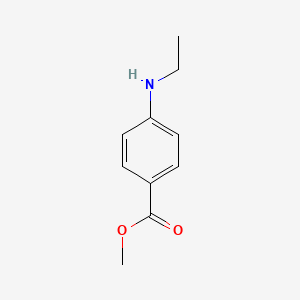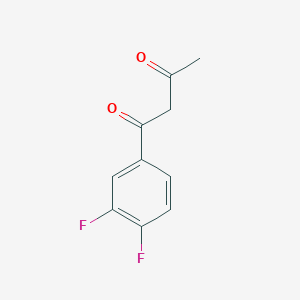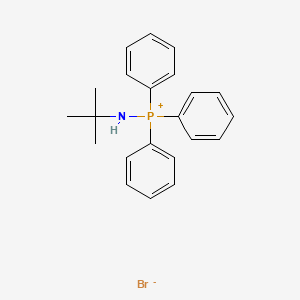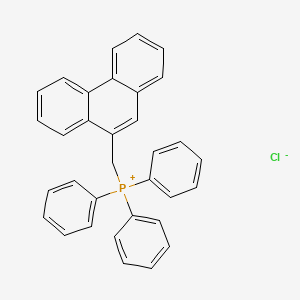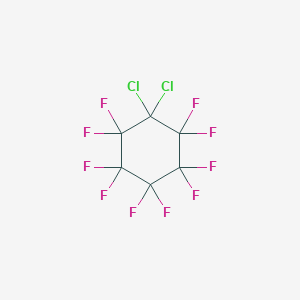
1,1-Dichloroperfluorocyclohexane
Vue d'ensemble
Description
1,1-Dichloroperfluorocyclohexane (C6Cl2F10) is a fluorinated organic compound that belongs to the family of perfluorocarbons. It is a colorless liquid with a boiling point of 160°C and a molecular weight of 406. It is widely used in scientific research due to its unique properties such as high solubility, low toxicity, and chemical stability.
Mécanisme D'action
The mechanism of action of 1,1-Dichloroperfluorocyclohexane is not fully understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the fluidity of cell membranes and enhance the permeability of certain ions. It also has a high affinity for lipids and can accumulate in the fatty tissues of the body.
Biochemical and Physiological Effects:
1,1-Dichloroperfluorocyclohexane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the oxygen-carrying capacity of blood and improve tissue oxygenation. It has also been shown to reduce inflammation and promote tissue repair. In addition, it has been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1-Dichloroperfluorocyclohexane in lab experiments include its high solubility, low toxicity, and chemical stability. It is also non-flammable and non-corrosive, making it safe to handle. However, its high boiling point can make it difficult to work with, and its high cost can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1,1-Dichloroperfluorocyclohexane. One area of research is the development of new synthesis methods to improve yield and reduce cost. Another area of research is the study of its potential as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. In addition, there is a need for further research on its environmental impact and potential toxicity.
Applications De Recherche Scientifique
1,1-Dichloroperfluorocyclohexane is widely used in scientific research due to its unique properties. It is used as a solvent for organic compounds, a surfactant in emulsion polymerization, and a heat transfer fluid in high-temperature applications. It is also used as a contrast agent in medical imaging due to its high solubility in blood and tissues. In addition, it is used as a model compound for studying the behavior of perfluorocarbons in the environment.
Propriétés
IUPAC Name |
1,1-dichloro-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F10/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXJTRBIHARLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(Cl)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloroperfluorocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



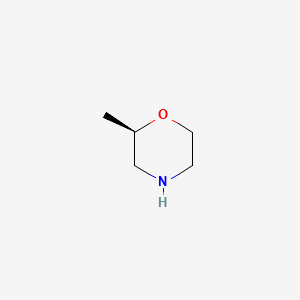
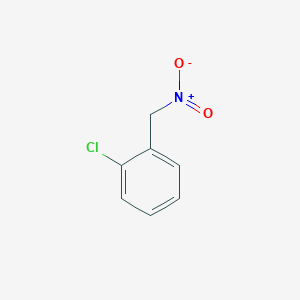
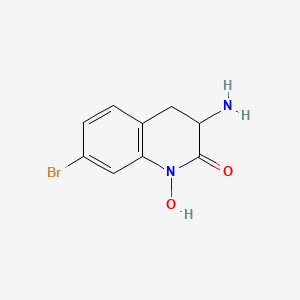
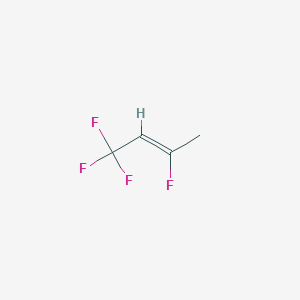
![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)
